molecular formula C10H7F3N2O3 B13899299 (3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid

(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid

Cat. No.: B13899299
M. Wt: 260.17 g/mol
InChI Key: LFCFVGYRJDSYEY-VIFPVBQESA-N
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Description

(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound characterized by the presence of an indole ring substituted with an amino group, a carboxylic acid group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons to construct the trifluoromethyl-containing indole ring . The reaction conditions often involve the use of palladium-catalyzed carbonylative transformations and transition metal-catalyzed or metal-free synthesis of nitrogen-containing heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid is unique due to its specific combination of functional groups and the indole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.17 g/mol

IUPAC Name

(3S)-3-amino-2-oxo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H7F3N2O3/c11-10(12,13)4-1-2-5-6(3-4)15-7(16)9(5,14)8(17)18/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m0/s1

InChI Key

LFCFVGYRJDSYEY-VIFPVBQESA-N

Isomeric SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)[C@@]2(C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2(C(=O)O)N

Origin of Product

United States

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